Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. Idazoxan
The target compound exhibits a computed XLogP3-AA of 1.7 [1], which is substantially higher than idazoxan (XLogP ~0.35–0.7) [2] and exceeds the typical CNS drug-like range midpoint. This elevated lipophilicity is driven by the 2-methylpropan-1-amine side chain, which replaces the shorter, more polar imidazoline ring of idazoxan. In the absence of experimental logD data for either compound, the computed difference of ≥1.0 log unit suggests measurably distinct membrane partitioning and tissue distribution behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Idazoxan XLogP = 0.35–0.7 (multiple sources) |
| Quantified Difference | ΔXLogP ≥ +1.0 (target minus comparator) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and reported by GLASS ligand database |
Why This Matters
Lipophilicity differences of this magnitude can alter CNS penetration, plasma protein binding, and non-specific tissue binding—key parameters for researchers selecting a compound for in vivo pharmacology or probe development.
- [1] PubChem CID 43651331. Computed Properties: XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/43651331 View Source
- [2] GLASS Ligand Database. Idazoxan: XLogP = 0.35–0.7. https://zhanggroup.org/GLASS/ligand/Idazoxan View Source
